2-(Bromomethyl)-4-chloropyridine
Overview
Description
2-(Bromomethyl)-4-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the fourth position of the pyridine ring. It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
The synthesis of 2-(Bromomethyl)-4-chloropyridine typically involves the bromination of 4-chloromethylpyridine. One common method includes the use of bromine in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group . Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(Bromomethyl)-4-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form this compound N-oxide under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in 4-chloropyridine.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
2-(Bromomethyl)-4-chloropyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloropyridine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in biological effects .
Comparison with Similar Compounds
2-(Bromomethyl)-4-chloropyridine can be compared with other halogenated pyridines, such as:
2-(Chloromethyl)-4-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-(Bromomethyl)-3-chloropyridine: The position of the chlorine atom affects the compound’s reactivity and the types of reactions it undergoes.
2-(Bromomethyl)-5-chloropyridine: Another positional isomer with distinct chemical properties and uses .
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(bromomethyl)-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNQEHWJXTBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621835 | |
Record name | 2-(Bromomethyl)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856850-18-5 | |
Record name | 2-(Bromomethyl)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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